

A Comprehensive Technical Guide to the Physical Properties of Chlorotrihexylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorotrihexylsilane**

Cat. No.: **B1346633**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrihexylsilane (also known as tri-n-hexylsilyl chloride or trihexylchlorosilane) is an organosilicon compound with the chemical formula $C_{18}H_{39}ClSi$. It belongs to the class of chlorosilanes, which are characterized by a silicon-chlorine bond. This functional group makes them reactive towards nucleophiles, particularly water, leading to hydrolysis. The presence of the three hexyl chains results in a molecule with significant steric bulk and lipophilicity. These characteristics are key to its applications in organic synthesis, particularly as a protecting group for alcohols and in the formation of silyl ethers. This technical guide provides a detailed overview of the known physical properties of **Chlorotrihexylsilane**, compiled from various technical sources.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, application, and the design of experimental procedures. The following table summarizes the key physical properties of **Chlorotrihexylsilane**.

Property	Value	Source(s)
CAS Number	3634-67-1	[1] [2]
Molecular Formula	C ₁₈ H ₃₉ ClSi	[1]
Molecular Weight	319.04 g/mol	[1] [2]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	153.5-154 °C at 5 mmHg	[1] [2]
Density	0.871 g/mL at 25 °C	[1] [2] [3]
Refractive Index (n ₂₀ /D)	1.454 - 1.4560	[2] [3]
Flash Point	>110 °C (>230 °F) / 113 °C (235.4 °F) - closed cup	[1] [2] [3]
Melting Point	Data not available	
Solubility	Reacts rapidly with water and protic solvents. Soluble in aprotic organic solvents.	[1]

Experimental Protocols for Property Determination

The following are generalized experimental methodologies for determining the key physical properties of liquid compounds like **Chlorotrihexylsilane**. It is imperative that all procedures involving this compound are conducted in a fume hood, with appropriate personal protective equipment (PPE), and under anhydrous conditions due to its reactivity with moisture.

Boiling Point Determination (Micro Method)

Given the specialized nature of **Chlorotrihexylsilane**, a micro-boiling point determination method is often preferred to conserve the material.

Apparatus:

- Thiele tube or a small round-bottom flask with a side arm

- Thermometer
- Capillary tube (sealed at one end)
- Heating mantle or oil bath
- Small test tube

Procedure:

- A small amount of **Chlorotrihexylsilane** (a few milliliters) is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
- The test tube is attached to a thermometer and placed in a Thiele tube or other heating apparatus.
- The apparatus is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
- Heating is continued until a rapid and continuous stream of bubbles is observed, indicating that the vapor pressure of the liquid is equal to the atmospheric pressure.
- The heat source is removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement

The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

- Pycnometer or a graduated cylinder and a balance
- Water bath for temperature control

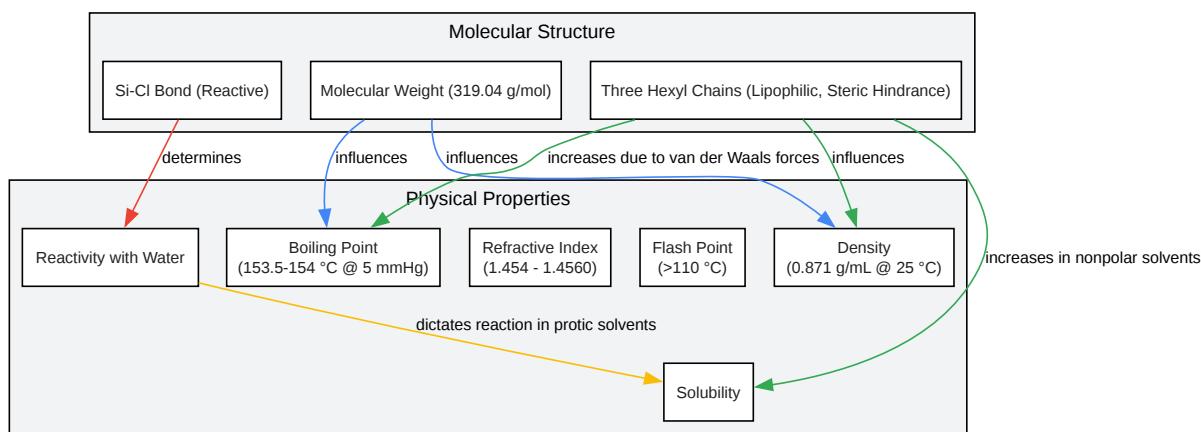
Procedure:

- The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.
- The container is filled with **Chlorotrihexylsilane** to a known volume. Care should be taken to avoid entrapping air bubbles.
- The filled container is placed in a water bath to bring the liquid to the desired temperature (e.g., 25 °C).
- The mass of the container with the liquid is measured.
- The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and can be used to identify it or assess its purity.

Apparatus:


- Abbe refractometer
- Constant temperature water bath

Procedure:

- The refractometer is calibrated using a standard of known refractive index.
- A few drops of **Chlorotrihexylsilane** are placed on the prism of the refractometer.
- The prism is closed, and the liquid is allowed to equilibrate to the desired temperature, typically 20 °C, by circulating water from the constant temperature bath.
- The light source is adjusted, and the knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale.

Logical Relationships of Physical Properties

The physical properties of **Chlorotrihexylsilane** are interconnected and influenced by its molecular structure. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRI-N-HEXYLCHLOROSILANE CAS#: 3634-67-1 [m.chemicalbook.com]
- 2. 氯三己基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Trihexylchlorosilane(THSC)|3634-67-1--Huangshan KBR New Material Technology Co., Ltd. [kbrchem.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Chlorotrihexylsilane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346633#what-are-the-physical-properties-of-chlorotrihexylsilane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com